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Compound of Interest

Compound Name:
2-[4-(2-

Methoxyethoxy)phenyl]acetonitrile

CAS No.: 352547-54-7

Cat. No.: B2576475

Get Quote

Abstract & Strategic Significance
This application note details the optimized synthesis of 2-[4-(2-
Methoxyethoxy)phenyl]acetonitrile, a critical building block in the pharmaceutical industry.

This compound serves as a pivotal intermediate for the synthesis of 2-[4-(2-

methoxyethoxy)phenyl]ethylamine, a pharmacophore found in various beta-adrenergic blockers

and tyrosine kinase inhibitors [1].

The protocol focuses on a Williamson Ether Synthesis strategy, optimized for laboratory-scale

reproducibility and high purity (>98%). Unlike industrial methods that may utilize high-pressure

autoclaves [2], this guide provides a robust bench-top protocol using phase-transfer catalysis

(PTC) or polar aprotic solvent systems to ensure complete conversion under mild conditions.
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Attribute Specification

IUPAC Name 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

CAS Number 352547-54-7 (also ref. 17790-34-8)

Molecular Formula C₁₁H₁₃NO

Molecular Weight 191.23 g/mol

Physical State Viscous oil or low-melting solid (mp ~30-35°C)

Retrosynthetic Analysis & Logic
The most efficient disconnection for this molecule is at the phenolic ether linkage. The target

molecule is assembled by alkylating 4-Hydroxyphenylacetonitrile (4-Hydroxybenzyl cyanide)

with a 2-methoxyethyl halide.

Mechanistic Pathway[2][3][4]
Deprotonation: The phenolic proton (pKa ~10) is removed by a mild base (K₂CO₃) to

generate the phenoxide anion.

Nucleophilic Substitution (Sₙ2): The phenoxide attacks the electrophilic carbon of 1-bromo-2-

methoxyethane, displacing the bromide ion.

Why this route?

Selectivity: Alkylation occurs exclusively at the phenolic oxygen, avoiding C-alkylation on the

aromatic ring under these conditions.

Stability: The nitrile group remains intact under the mild basic conditions employed.

Target:
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Ether
Disconnection

Retrosynthesis

Starting Material 1:
4-Hydroxyphenylacetonitrile

Reagent:
1-Bromo-2-methoxyethane
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Figure 1: Retrosynthetic logic disconnecting the ether linkage to identify commercially available

precursors.

Protocol: Synthesis via Williamson Etherification[5]
This protocol uses Acetonitrile (MeCN) as the solvent. While DMF is common, MeCN offers

easier workup (lower boiling point) and sufficient polarity to solubilize the phenoxide

intermediate.

Materials & Reagents[5][6][7][8]
Precursor: 4-Hydroxyphenylacetonitrile (133.15 g/mol ) – 10.0 g (75.1 mmol)

Alkylating Agent: 1-Bromo-2-methoxyethane (138.99 g/mol ) – 12.5 g (90.0 mmol, 1.2 eq)

Note: 1-Chloro-2-methoxyethane can be used but requires catalytic KI and longer reaction

times.

Base: Potassium Carbonate (K₂CO₃), anhydrous, powder – 20.7 g (150 mmol, 2.0 eq)

Catalyst (Optional): Potassium Iodide (KI) – 0.6 g (5 mol%) - Accelerates reaction if using

chloride or old bromide.

Solvent: Acetonitrile (HPLC Grade) – 150 mL

Experimental Procedure
Step 1: Reaction Setup

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a

nitrogen inlet.

Charge the flask with 10.0 g of 4-Hydroxyphenylacetonitrile and 150 mL of Acetonitrile.

Add 20.7 g of K₂CO₃ and 0.6 g of KI (if used).
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Stir the suspension at room temperature for 15 minutes to allow partial deprotonation (color

may change to slight yellow/orange).

Step 2: Addition & Reflux
Add 12.5 g of 1-Bromo-2-methoxyethane dropwise via syringe or addition funnel over 10

minutes.

Heat the reaction mixture to reflux (approx. 82°C).

Maintain reflux for 6–8 hours.

PAT (Process Analytical Technology): Monitor by TLC (Mobile Phase: Hexane:Ethyl

Acetate 7:3). The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.5)

should appear.

Step 3: Workup
Cool the mixture to room temperature.

Filtration: Filter off the solid inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel

or Celite pad. Wash the cake with 30 mL of fresh acetonitrile.

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

Water (2 x 50 mL) – to remove residual salts/solvents.

1M NaOH (1 x 30 mL) – to remove any unreacted phenolic starting material (Critical for

purity).

Brine (1 x 50 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 4: Purification
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Distillation: For high purity, vacuum distillation is recommended (bp ~160-170°C at 0.5

mmHg).

Crystallization: If the oil solidifies (mp is near RT), recrystallize from minimal cold Ethanol or

an Ether/Hexane mixture.

Process Visualization
The following diagram illustrates the operational workflow, highlighting critical decision points

and purification logic.
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Figure 2: Step-by-step experimental workflow for the synthesis and purification.
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Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.

Technique
Expected Signal /
Observation

Interpretation

¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, 2H), 6.90 (d, 2H)
Para-substituted aromatic

system (AA'BB').

δ 4.12 (t, 2H)
-O-CH₂-CH₂-O- (Ether linkage

next to Phenol).

δ 3.75 (t, 2H)
-O-CH₂-CH₂-O- (Ether linkage

next to Methoxy).

δ 3.68 (s, 2H) Ar-CH₂-CN (Benzylic protons).

δ 3.45 (s, 3H)
-O-CH₃ (Terminal methoxy

group).

IR Spectroscopy 2250 cm⁻¹
Sharp absorption characteristic

of the Nitrile (C≡N) group.

1240 cm⁻¹ Strong Ether (C-O) stretch.

Safety & Hazards
Nitriles: While the nitrile group is covalently bound, ingestion or metabolism can release

cyanide. Handle with gloves and avoid inhalation of dust/vapors.

Alkylating Agents: 1-Bromo-2-methoxyethane is an alkylating agent and a potential

reproductive toxin. Use only in a fume hood.

Base: K₂CO₃ is an irritant; avoid contact with eyes and skin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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